APG-1387

Descripción general

Descripción

APG-1387 es un novedoso inhibidor de moléculas pequeñas de proteínas de apoptosis (IAP). Es un mimetico de activador de caspasa derivado de mitocondrias (Smac), lo que significa que imita la actividad de las proteínas Smac endógenas para inducir apoptosis en las células cancerosas . Este compuesto ha demostrado potencial en el tratamiento de varios tipos de cáncer y la infección crónica por hepatitis B .

Métodos De Preparación

La síntesis de APG-1387 implica múltiples pasos, incluida la preparación de intermedios clave y sus reacciones de acoplamiento posteriores. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se han divulgado completamente en el dominio público . Los métodos de producción industrial generalmente implican síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

APG-1387 sufre varios tipos de reacciones químicas, centrándose principalmente en su interacción con IAP. El compuesto induce la degradación de las proteínas IAP-1 celular (cIAP-1) y IAP ligada a X (XIAP), lo que lleva a la activación de la caspasa-3 y la escisión de la poli (ADP-ribosa) polimerasa (PARP), lo que finalmente da como resultado la apoptosis . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen medios de cultivo celular, citoquinas y varios inhibidores para estudiar los efectos del compuesto sobre la apoptosis y las respuestas inmunitarias .

Aplicaciones Científicas De Investigación

APG-1387 ha sido ampliamente estudiado por su potencial en la terapia contra el cáncer. Ha mostrado efectos sinérgicos cuando se combina con inhibidores de puntos de control inmunitario, como los inhibidores de la proteína 1 de muerte celular programada (PD-1), en modelos preclínicos de cáncer de ovario, cáncer de colon, melanoma maligno y cáncer de hígado . Además, this compound se está investigando por su potencial para tratar la infección crónica por hepatitis B al mejorar las respuestas de las células T específicas del virus de la hepatitis B (VHB) e inducir la apoptosis en los hepatocitos que expresan antígenos del VHB .

Mecanismo De Acción

APG-1387 ejerce sus efectos imitando la actividad de las proteínas Smac endógenas. Se une a IAP, lo que lleva a su degradación y la posterior activación de las caspasas, que son cruciales para la ejecución de la apoptosis . La degradación de las proteínas cIAP-1 y XIAP por this compound da como resultado la activación de la caspasa-3 y la escisión de PARP, lo que lleva a la muerte celular programada . Además, se ha demostrado que this compound mejora las respuestas inmunitarias al promover la secreción de citoquinas y aumentar el reclutamiento de células inmunitarias en los tumores .

Comparación Con Compuestos Similares

APG-1387 es único en su capacidad de dirigirse a múltiples IAP e inducir la apoptosis a través de la degradación de las proteínas cIAP-1 y XIAP . Compuestos similares incluyen otros mimeticos de Smac, como LCL161, GDC-0152 y AT-406, que también se dirigen a IAP para inducir la apoptosis . this compound ha mostrado una eficacia superior en modelos preclínicos y se está investigando por su potencial para mejorar los efectos de los inhibidores de puntos de control inmunitario .

Actividad Biológica

APG-1387 is a novel small molecule inhibitor classified as a SMAC mimetic , primarily targeting the inhibitor of apoptosis proteins (IAPs) , which play a crucial role in the regulation of apoptosis and cell survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and results from various studies.

This compound functions by antagonizing IAPs, including cIAP-1, cIAP-2, and XIAP. By inhibiting these proteins, this compound promotes the activation of caspases, leading to programmed cell death (apoptosis). The compound has been shown to:

- Induce degradation of IAP proteins.

- Activate caspase-3 and PARP cleavage.

- Trigger apoptosis in cancer cells across various models.

The compound's ability to modulate immune responses further enhances its therapeutic potential, particularly when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .

Efficacy in Cancer Models

This compound has demonstrated significant antitumor activity in multiple preclinical studies:

- Ovarian Cancer : In studies involving human ovarian cancer xenografts, this compound exhibited potent inhibitory effects on cell growth and clonogenic survival. It induced apoptosis through the downregulation of IAPs and activation of caspase pathways. The effective concentration (EC50) values were reported as 0.097 μM for SKOV3 cells and 0.211 μM for OVCAR3 cells .

- Pancreatic Cancer : In patient-derived xenografts (PDXs) with BRCA1/2 mutations, this compound improved the antitumor activity of olaparib in 67% of cases, showcasing a 44% reduction in tumor size compared to controls. The combination with trametinib also showed promising results in KRAS mutant PDXs .

- Hepatocellular Carcinoma (HCC) : When combined with TNF-α or TRAIL, this compound significantly reduced cell viability and induced apoptosis in HCC cell lines, demonstrating its potential as a sensitizer for immune-mediated therapies .

Clinical Trials

This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy as a monotherapy and in combination with other agents for solid tumors. Preliminary results indicate that it is well-tolerated and shows promising antitumor activity .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Propiedades

Número CAS |

1570231-89-8 |

|---|---|

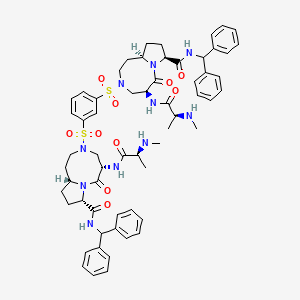

Fórmula molecular |

C60H72N10O10S2 |

Peso molecular |

1157.4 g/mol |

Nombre IUPAC |

(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |

InChI |

InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1 |

Clave InChI |

AKLBERUGKZNEJY-RTEPGWBGSA-N |

SMILES |

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |

SMILES isomérico |

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |

SMILES canónico |

CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.